molecular formula C13H15NO B1428359 3-(Quinolin-2-yl)butan-2-ol CAS No. 1344310-03-7

3-(Quinolin-2-yl)butan-2-ol

Cat. No. B1428359
CAS RN: 1344310-03-7
M. Wt: 201.26 g/mol
InChI Key: LLDUNGXDOXONAX-UHFFFAOYSA-N
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Description

“3-(Quinolin-2-yl)butan-2-ol” is a chemical compound with a quinoline nucleus. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal and synthetic organic chemistry. Various methods have been developed for the synthesis of quinoline derivatives, including microwave-assisted synthesis, catalyst-assisted synthesis, one-pot reactions, solvent-free reactions, ionic liquid-mediated reactions, ultrasound-promoted synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(Quinolin-2-yl)butan-2-ol” includes a quinolinic heterocyclic nucleus with alcohol and amine side chains. The InChI code for this compound is 1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

3-(Quinolin-2-yl)butan-2-ol: has been identified as a compound with potential anticancer properties. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer effects . The structure of quinoline is present in several FDA-approved drugs and is considered a privileged structure in drug discovery programs due to its effectiveness in combating cancer cells.

Green Chemistry: Sustainable Synthesis

The compound plays a significant role in the development of greener and more sustainable chemical processes. Its synthesis can be achieved through eco-friendly methods such as microwave-assisted reactions, solvent-free conditions, and the use of reusable catalysts . This aligns with the societal expectations for chemists to produce environmentally benign chemical processes.

Industrial Chemistry: Material Synthesis

In the field of industrial chemistry, 3-(Quinolin-2-yl)butan-2-ol is utilized in the synthesis of materials that require the quinoline moiety. Its applications extend to the production of dyes, resins, and other polymers where the quinoline structure imparts specific chemical properties to the final product .

Analytical Chemistry: Chromatography

Quinoline derivatives, including 3-(Quinolin-2-yl)butan-2-ol , are used in chromatographic analyses as standards or reagents due to their distinct chemical behavior. They aid in the separation and identification of complex mixtures, enhancing the accuracy of analytical methods .

Photocatalysis: Light-Mediated Reactions

This compound is also significant in photocatalytic applications. It can participate in visible light-mediated synthesis, serving as a greener alternative to conventional methods. This approach is highly atom economical and produces high yields without undesirable by-products .

Drug Discovery: Antimicrobial and Antiviral Activities

The quinoline scaffold is integral to the discovery of new drugs with antimicrobial and antiviral activities. Derivatives of 3-(Quinolin-2-yl)butan-2-ol have been explored for their potential to treat infections, including those caused by resistant strains of bacteria and viruses .

Organic Synthesis: Heterocyclic Compound Formation

As a heterocyclic compound, 3-(Quinolin-2-yl)butan-2-ol is a key intermediate in the synthesis of various organic molecules. Its incorporation into larger structures is crucial for the development of compounds with diverse biological activities .

Environmental Chemistry: Pollution Control

Lastly, the compound’s role in environmental chemistry should not be overlooked. It can be used in processes aimed at pollution control, such as the degradation of harmful substances or the synthesis of environmentally friendly chemicals .

Safety and Hazards

The safety information for “3-(Quinolin-2-yl)butan-2-ol” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes. This includes the development of alternative reaction methods for the synthesis of quinoline derivatives . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time, indicating a promising future direction for this field .

properties

IUPAC Name

3-quinolin-2-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDUNGXDOXONAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-2-yl)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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